molecular formula C25H28FN3O5 B2994517 Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate CAS No. 850905-86-1

Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate

Cat. No. B2994517
CAS RN: 850905-86-1
M. Wt: 469.513
InChI Key: IHLIKWPHGWUTRK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a piperazine ring, a fluorobenzyl group, and a tetrahydroisoquinoline group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached. The tetrahydroisoquinoline group is a bicyclic structure with a nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The piperazine ring’s nitrogen atoms could act as nucleophiles in reactions. The fluorobenzyl group could undergo reactions at the aromatic ring or at the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar groups could increase its solubility in polar solvents .

Scientific Research Applications

Photophysical Properties

The photophysical properties of derivatives similar to Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate have been studied, revealing insights into the behavior of the 1,4-dihydro-4-oxoquinoline ring. Research indicates that steady state and time-resolved fluorescence measurements at different pH levels provide clear evidence in favor of singlet excited-state deactivation of these compounds via intramolecular electron transfer. This process, which becomes dramatically enhanced in basic media, highlights the significance of the free carboxylic acid and the nonprotonated piperazinyl group in influencing the photophysical properties of these compounds (Cuquerella, Miranda, & Bosca, 2006).

Antibacterial Activity

Several studies have focused on the synthesis and evaluation of derivatives of this compound for their antibacterial activity. These studies demonstrate the compound's broad spectrum as an antibacterial agent against both Gram-positive and Gram-negative bacteria. The structure-activity relationships revealed through these studies suggest potential for further development of more potent antibacterial agents. Notable findings include the development of compounds with moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, highlighting the compound's utility in combating bacterial infections (Sharma & Jain, 2008).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve modifying its structure to enhance its properties .

properties

IUPAC Name

ethyl 4-[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O5/c1-2-33-25(32)28-14-12-27(13-15-28)23(30)17-34-22-5-3-4-21-20(22)10-11-29(24(21)31)16-18-6-8-19(26)9-7-18/h3-9H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLIKWPHGWUTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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